molecular formula C23H24N4O B446159 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE

4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]BENZOHYDRAZIDE

Cat. No.: B446159
M. Wt: 372.5g/mol
InChI Key: BTNFIJPJCYSQSL-NTNXYRKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a pyrazole derivative with a benzohydrazide precursor. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) under controlled heating conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide include other hydrazides and pyrazole derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. For example:

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C23H24N4O/c1-17(9-10-20-7-5-4-6-8-20)24-25-23(28)22-13-11-21(12-14-22)16-27-19(3)15-18(2)26-27/h4-15H,16H2,1-3H3,(H,25,28)/b10-9+,24-17?

InChI Key

BTNFIJPJCYSQSL-NTNXYRKSSA-N

Isomeric SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)/C=C/C3=CC=CC=C3)C

SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN=C(C)C=CC3=CC=CC=C3)C

Origin of Product

United States

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